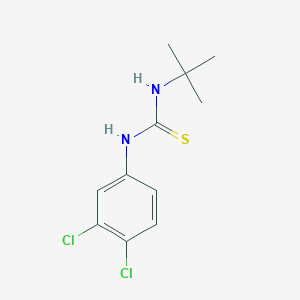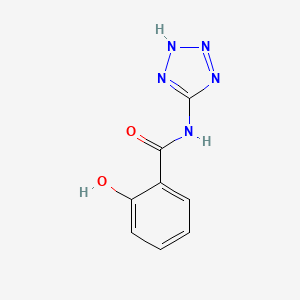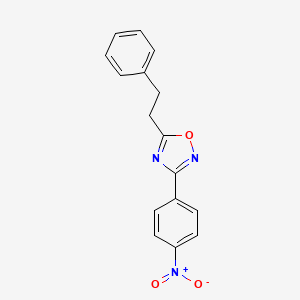
N-(tert-butyl)-N'-(3,4-dichlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N'-(3,4-dichlorophenyl)thiourea (also known as DCMU) is a herbicide that is widely used in scientific research. It is a photosynthetic electron transport inhibitor that prevents photosynthesis in plants by blocking the transfer of electrons from photosystem II to photosystem I. DCMU has been used to study the photosynthetic process in plants and algae, and its mechanism of action has been extensively studied in the scientific community.
作用機序
DCMU acts as a photosynthetic electron transport inhibitor by binding to the D1 protein of photosystem II. This prevents the transfer of electrons from photosystem II to photosystem I, which disrupts the photosynthetic process and ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. DCMU also affects the synthesis of other proteins and lipids that are important for plant growth and development. Additionally, DCMU has been shown to induce oxidative stress in plants, which can lead to cell damage and death.
実験室実験の利点と制限
One advantage of using DCMU in lab experiments is its high specificity for photosystem II. This allows researchers to selectively inhibit photosystem II without affecting other cellular processes. Additionally, DCMU is relatively easy to use and can be applied to plants in a variety of ways, including spraying or soaking.
One limitation of using DCMU in lab experiments is its potential toxicity to other organisms. DCMU is a herbicide and can be harmful to non-target organisms if not used properly. Additionally, DCMU can be difficult to remove from the environment once it has been applied, which can lead to long-term environmental effects.
将来の方向性
There are a number of future directions for research on DCMU and its effects on photosynthesis and plant growth. One area of research is the development of new herbicides that are more effective and safer than DCMU. Another area of research is the study of the long-term effects of DCMU on the environment and non-target organisms. Additionally, researchers are exploring the use of DCMU in the development of new biofuels and other renewable energy sources.
合成法
DCMU can be synthesized by reacting tert-butylamine with 3,4-dichlorophenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure DCMU.
科学的研究の応用
DCMU has been used extensively in scientific research to study the mechanism of photosynthesis in plants and algae. It has been used to investigate the role of photosystem II in photosynthesis, as well as the effects of light and temperature on photosynthetic activity. DCMU has also been used to study the effects of herbicides on the environment and to develop new herbicides with improved efficacy and safety.
特性
IUPAC Name |
1-tert-butyl-3-(3,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-11(2,3)15-10(16)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMGRXQYJFBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)

![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)
![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)
